molecular formula C24H27NO2 B3742418 N-benzyl-N-(2,5-dimethoxybenzyl)-2-phenylethanamine

N-benzyl-N-(2,5-dimethoxybenzyl)-2-phenylethanamine

Cat. No.: B3742418
M. Wt: 361.5 g/mol
InChI Key: HHXYQWUTMYGPMT-UHFFFAOYSA-N
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Description

N-benzyl-N-(2,5-dimethoxybenzyl)-2-phenylethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a benzyl group, a 2,5-dimethoxybenzyl group, and a phenylethanamine backbone

Properties

IUPAC Name

N-benzyl-N-[(2,5-dimethoxyphenyl)methyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2/c1-26-23-13-14-24(27-2)22(17-23)19-25(18-21-11-7-4-8-12-21)16-15-20-9-5-3-6-10-20/h3-14,17H,15-16,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXYQWUTMYGPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN(CCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2,5-dimethoxybenzyl)-2-phenylethanamine typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,5-dimethoxybenzyl chloride with benzylamine to form N-(2,5-dimethoxybenzyl)benzylamine.

    Alkylation: The intermediate is then subjected to alkylation with 2-phenylethyl bromide under basic conditions to yield the final product.

The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like potassium carbonate or sodium hydroxide. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2,5-dimethoxybenzyl)-2-phenylethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or dimethoxybenzyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-N-(2,5-dimethoxybenzyl)-2-phenylethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2,5-dimethoxybenzyl)-2-phenylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxybenzyl)-N,N’,N’-triethyl-1,2-ethanediamine
  • N-benzyl-1-(2,5-dimethoxybenzyl)-N-ethyl-4-piperidinecarboxamide
  • 1-(2,5-dimethoxybenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide

Uniqueness

N-benzyl-N-(2,5-dimethoxybenzyl)-2-phenylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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